![molecular formula C14H11F2N5O2 B2474791 N-(2,5-二氟苄基)-6-甲基-4-氧代-4,5-二氢[1,2,3]三唑并[1,5-a]哒嗪-3-甲酰胺 CAS No. 1396861-40-7](/img/structure/B2474791.png)
N-(2,5-二氟苄基)-6-甲基-4-氧代-4,5-二氢[1,2,3]三唑并[1,5-a]哒嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C14H11F2N5O2 and its molecular weight is 319.272. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗惊厥活性
研究已经探索了三唑并[1,5-a]哒嗪衍生物的用途,包括与 N-(2,5-二氟苄基)-6-甲基-4-氧代-4,5-二氢[1,2,3]三唑并[1,5-a]哒嗪-3-甲酰胺 相似的化合物,用于抗惊厥应用。例如,Kelley 等人(1995 年)合成了几种 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]哒嗪,并测试了它们对大鼠癫痫发作的疗效。他们发现该类中的某些化合物显示出有效的抗惊厥活性,表明类似的三唑并[1,5-a]哒嗪衍生物在治疗癫痫发作方面具有潜在的应用 (Kelley 等人,1995 年)。
抗菌特性
另一个重要的应用是在抗菌剂的开发中。Patil 等人(2021 年)合成了新的哌嗪和三唑-哒嗪衍生物,并评估了它们对各种细菌和真菌菌株的抗菌效果。他们的研究表明,某些衍生物表现出有效的抗菌活性,表明 N-(2,5-二氟苄基)-6-甲基-4-氧代-4,5-二氢[1,2,3]三唑并[1,5-a]哒嗪-3-甲酰胺 可能具有相似的特性 (Patil 等人,2021 年)。
心血管和降压活性
三唑并[1,5-a]哒嗪衍生物在心血管治疗中也显示出潜力。佐藤等人(1980 年)合成了与三唑并[1,5-a]哒嗪相关的 1,2,4-三唑并[1,5-a]嘧啶,并评估了它们的冠状动脉血管扩张和降压活性。他们发现一些衍生物作为潜在的心血管药物显示出有希望的结果 (佐藤等人,1980 年)。
治疗神经症的潜力
结构相似的化合物已因其在治疗神经症方面的潜力而受到研究。Danylchenko 等人(2016 年)对 4-芳基-5-氧代-4,5-二氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺进行了研究,预测了它们的生物活性和毒性。他们的研究结果表明在治疗男性生殖和勃起功能障碍方面有潜在的应用 (Danylchenko 等人,2016 年)。
正性肌力评价
在心脏病学领域,刘等人(2009 年)合成了一系列 N-(4,5-二氢-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-7-基)哌啶-4-甲酰胺,并评估了它们的正性肌力活性,这对于治疗心力衰竭至关重要。他们发现了表现出显着正性肌力作用的衍生物,表明 N-(2,5-二氟苄基)-6-甲基-4-氧代-4,5-二氢[1,2,3]三唑并[1,5-a]哒嗪-3-甲酰胺 在类似应用中具有潜力 (刘等人,2009 年)。
作用机制
Target of Action
The primary targets of this compound are CDK2 (Cyclin-Dependent Kinase 2) and c-Met/VEGFR-2 kinases . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . c-Met and VEGFR-2 are receptor tyrosine kinases involved in cell growth and angiogenesis, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of the kinases, inhibiting their activity . This results in a significant alteration in cell cycle progression and apoptosis induction within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . It also impacts the c-Met and VEGF signaling pathways, which are involved in cell growth and angiogenesis . The inhibition of these pathways leads to the suppression of cell proliferation and induction of apoptosis .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also exhibits excellent kinase inhibitory activities . The compound’s action results in the inhibition of cell growth and induction of apoptosis .
属性
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2/c1-7-6-21-12(14(23)18-7)11(19-20-21)13(22)17-5-8-4-9(15)2-3-10(8)16/h2-4,6H,5H2,1H3,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHOZQJUFBDYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)F)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。